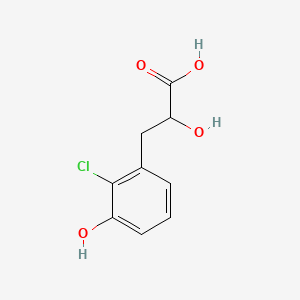![molecular formula C6H6BrIN2 B13618978 1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole](/img/structure/B13618978.png)
1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole is a heterocyclic compound that belongs to the pyrroloimidazole family. This compound is characterized by the presence of both bromine and iodine atoms attached to the pyrroloimidazole core. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole typically involves the halogenation of a pyrroloimidazole precursor. One common method is the sequential bromination and iodination of the pyrroloimidazole ring. The reaction conditions often include the use of bromine and iodine reagents in the presence of a suitable solvent and catalyst to facilitate the halogenation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the halogen reagents.
Analyse Des Réactions Chimiques
Types of Reactions
1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The halogen atoms can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles or electrophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrroloimidazole derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
Applications De Recherche Scientifique
1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Research into its biological activity could lead to the development of new therapeutic agents for various diseases.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-bromo-1-methyl-5H,6H,7H-pyrrolo[1,2-c]imidazole: This compound has a similar pyrroloimidazole core but with a methyl group instead of an iodine atom.
3-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid: Another related compound with a carboxylic acid functional group.
Uniqueness
1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and interactions with other molecules. This dual halogenation can provide distinct advantages in synthetic applications and biological activity compared to similar compounds .
Propriétés
Formule moléculaire |
C6H6BrIN2 |
|---|---|
Poids moléculaire |
312.93 g/mol |
Nom IUPAC |
1-bromo-3-iodo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole |
InChI |
InChI=1S/C6H6BrIN2/c7-5-4-2-1-3-10(4)6(8)9-5/h1-3H2 |
Clé InChI |
CBCGRHXXYVAHKV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(N=C(N2C1)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



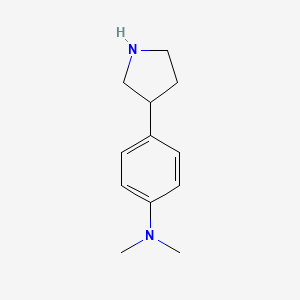
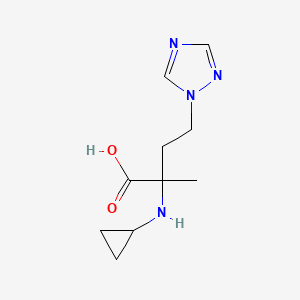
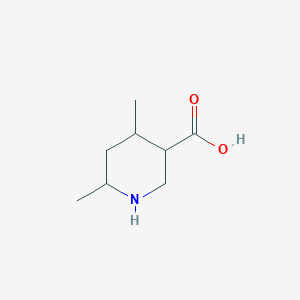

![5-iodo-2H,3H-furo[2,3-b]pyridine](/img/structure/B13618925.png)

![2-(4-Bromopentyl)benzo[d]thiazole](/img/structure/B13618955.png)
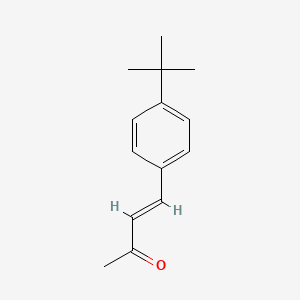
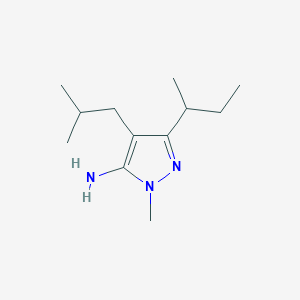
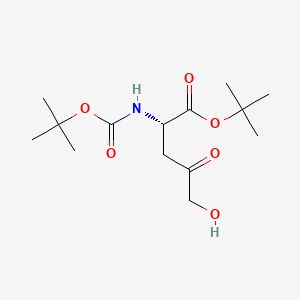
![Methyl({[2-(propan-2-yl)phenyl]methyl})amine](/img/structure/B13618983.png)

